molecular formula C14H18BNO3 B3326068 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-3-one CAS No. 2304633-97-2

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-3-one

Cat. No. B3326068
CAS RN: 2304633-97-2
M. Wt: 259.11 g/mol
InChI Key: FZXUHLRKJJHDLD-UHFFFAOYSA-N
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Description

“6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-3-one” is a chemical compound that is useful for the preparation of imidazopyridazines as therapeutic kinase inhibitors .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H18BNO3 . Unfortunately, the specific molecular structure analysis is not available in the search results.


Chemical Reactions Analysis

This compound is useful for the preparation of imidazopyridazines as therapeutic kinase inhibitors . The specific chemical reactions involving this compound are not detailed in the search results.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been extensively studied, showcasing their importance in organic chemistry. For example, researchers have synthesized boric acid ester intermediates with benzene rings, which were obtained through a three-step substitution reaction. The structures of these compounds were confirmed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were also calculated using density functional theory (DFT), revealing insights into their conformational analysis and physicochemical properties (Huang et al., 2021).

Advanced Material Applications

Compounds with the dioxaborolan-2-yl group have found applications in the development of advanced materials. For instance, novel near-infrared indole carbazole borate fluorescent probes were synthesized, opening avenues for their use in various sensing and imaging applications. These compounds exhibit potential for near-infrared fluorescence applications, demonstrating the versatility of dioxaborolan-2-yl derivatives in material science (You-min, 2014).

Chemical Analysis and Properties

The detailed study of the vibrational properties and DFT studies of these compounds offers valuable insights into their electronic structures and potential chemical reactivity. Research has shown that through DFT and TD-DFT calculations, it's possible to compare spectroscopic data and geometrical parameters, enhancing our understanding of these molecules' chemical behavior (Wu et al., 2021).

Hydrolysis Studies

Investigations into the hydrolysis behavior of such compounds reveal the stability and reaction outcomes under various conditions. For instance, the study of 8-(pinacolboranyl)quinoline's hydrolysis demonstrated unexpected products, challenging the assumed stability and reactivity of related boron-containing compounds (Son et al., 2015).

Catalysis and Organic Transformations

The palladium-catalyzed borylation of aryl bromides, using compounds like the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, represents a significant advancement in the field of catalysis and organic synthesis. This method offers a more effective approach for the borylation of aryl bromides, particularly those bearing sulfonyl groups, showcasing the utility of these compounds in synthetic chemistry (Takagi & Yamakawa, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroindol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)9-5-6-10-11(7-9)16-8-12(10)17/h5-7,16H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXUHLRKJJHDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701141135
Record name 3H-Indol-3-one, 1,2-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2304633-97-2
Record name 3H-Indol-3-one, 1,2-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304633-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Indol-3-one, 1,2-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701141135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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